2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole
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Overview
Description
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core, a pyrazole ring, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactions
Benzoxazole Core Synthesis: The benzoxazole core can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Pyrazole Ring Introduction: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by chlorination to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their broad range of biological activities.
Pyrazole Derivatives: Widely studied for their pharmacological properties.
Azetidine Derivatives: Investigated for their potential in medicinal chemistry.
Uniqueness
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is unique due to its combination of three distinct heterocyclic moieties, which confer a unique set of chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C14H13ClN4O |
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Molecular Weight |
288.73 g/mol |
IUPAC Name |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H13ClN4O/c15-11-5-16-19(9-11)8-10-6-18(7-10)14-17-12-3-1-2-4-13(12)20-14/h1-5,9-10H,6-8H2 |
InChI Key |
RZSWVELVBQJNAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3O2)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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